molecular formula C11H9N B3043984 8-Vinylquinoline CAS No. 96911-08-9

8-Vinylquinoline

Cat. No. B3043984
CAS RN: 96911-08-9
M. Wt: 155.2 g/mol
InChI Key: WRTNGGDLQMFSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Vinylquinoline is a chemical compound that belongs to the class of quinolines. It is a yellowish liquid with a molecular formula of C11H9N. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis of Cyclopalladated Derivatives

8-Vinylquinoline has been utilized in the synthesis of cyclopalladated 8-substituted quinoline derivatives. This process involves nucleophilic addition with carbon and oxygen nucleophiles in the presence of palladium compounds, leading to the exclusive formation of five-membered metallacyclic rings. Such derivatives have significance in organometallic chemistry and potential applications in catalysis (Dupont et al., 1994).

Trace Metal Profiling in Marine Environments

8-Vinylquinoline derivatives, like 8-hydroxyquinoline, have been used in the synthesis of chelating resins for trace metal analysis in marine environments. This application is crucial in studying and monitoring the metal profiles in unique ecosystems, such as Jellyfish Lake in Palau (Dierssen et al., 2001).

Novel Metathesis Catalysts

Innovations in catalyst design have leveraged 8-vinylquinoline derivatives to create novel metathesis catalysts. These catalysts are vital in synthetic chemistry for facilitating various chemical reactions. The unique structure of these catalysts, featuring chelate rings, contributes to their effectiveness (Barbasiewicz et al., 2006).

Modification of Porous Membranes for Ion Removal

8-Vinylquinoline derivatives have been instrumental in the surface modification of cellulose acetate membranes. These modified membranes, coated with nanocomposite solutions containing 8-hydroxyquinoline, demonstrate enhanced performance in the removal of specific ions from aqueous solutions. This has implications in water purification and environmental remediation technologies (Nouri et al., 2018).

Development of Electroluminescent Materials

8-Vinylquinoline and its derivatives have been employed in the synthesis of electroluminescent materials. These materials are crucial in the development of advanced display and lighting technologies. The manipulation of 8-hydroxyquinoline derivatives can result in materials with varied and desirable photophysical properties (Hopkins et al., 1996).

properties

IUPAC Name

8-ethenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTNGGDLQMFSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Vinylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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